molecular formula C19H16FN5O3 B2688111 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 922048-11-1

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2688111
CAS No.: 922048-11-1
M. Wt: 381.367
InChI Key: MHKQNNSIIOIYLM-UHFFFAOYSA-N
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Description

Historical Development and Significance of Pyrazolopyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold emerged as a critical pharmacophore in medicinal chemistry following its identification as a bioisostere of the adenine moiety in adenosine triphosphate (ATP). Early synthetic efforts in the late 20th century focused on its potential to mimic ATP-binding motifs in kinase active sites, enabling the design of competitive inhibitors for oncogenic targets such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). By the 2000s, derivatives like ibrutinib (a Bruton’s tyrosine kinase inhibitor) demonstrated clinical success, validating the scaffold’s versatility in drug discovery. The structural plasticity of pyrazolo[3,4-d]pyrimidines allows for targeted modifications at the N1, C4, and C6 positions, facilitating selectivity across kinase families.

Classification Within Heterocyclic Compounds

Pyrazolo[3,4-d]pyrimidines belong to the fused bicyclic heterocycle family, characterized by a five-membered pyrazole ring fused to a six-membered pyrimidine ring (Figure 1). This classification places them among nitrogen-rich heterocycles, sharing structural similarities with purines but distinguished by the substitution pattern at the 3,4-d position. Their planar geometry and ability to engage in hydrogen bonding make them ideal for interacting with kinase hinge regions, a feature exploited in both anticancer and antimicrobial agent design.

Table 1: Key Heterocyclic Features of Pyrazolo[3,4-d]Pyrimidines

Feature Description
Ring System Bicyclic (pyrazole + pyrimidine)
Nitrogen Atoms Four nitrogen atoms at positions 1, 3, 4, and 7
Bioisosteric Relationship Mimics adenine in ATP-binding pockets
Common Modifications Substitutions at N1, C4, and C6 positions

Structural Features of the Target Compound

N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide features:

  • Core : Pyrazolo[3,4-d]pyrimidin-4-one, with a ketone at C4 contributing to planarity and hydrogen-bonding capacity.
  • N1 Substituent : Ethyl group linked to a furan-2-carboxamide, introducing hydrophobicity and potential π-π stacking interactions.
  • C5 Substituent : 3-Fluorobenzyl group, enhancing lipophilicity and targeting hydrophobic kinase pockets.
  • Dihydro State : The 4,5-dihydro configuration reduces aromaticity, potentially modulating electronic properties for selective binding.

Figure 1: Structural Diagram

Pyrazolo[3,4-d]pyrimidin-4-one core  
├─ N1: -CH2CH2-NHCO-(furan-2-yl)  
└─ C5: -CH2-(3-fluorophenyl)  

Isomeric Forms and Structural Variations

Pyrazolo[3,4-d]pyrimidines exhibit regioisomerism depending on the fusion position of the pyrazole and pyrimidine rings. For example, pyrazolo[1,5-a]pyrimidines differ in nitrogen atom positioning, altering hydrogen-bonding capabilities. Structural variations in the target compound include:

  • Fluorine Position : The 3-fluorobenzyl group contrasts with para-substituted analogs (e.g., 4-fluorobenzyl in Evitachem compound 922060-01-3), which may influence steric interactions in hydrophobic pockets.
  • Linker Flexibility : Replacing the ethyl linker with propyl or cyclic amines modulates conformational flexibility, as seen in JAK2/3 inhibitors.
  • Carboxamide vs. Ether Linkages : The furan-2-carboxamide at N1 differs from ether-linked aryl groups in BTK inhibitors, potentially altering solubility and target engagement.

Table 2: Impact of Structural Modifications on Kinase Inhibition

Modification Example Compound Target Kinase IC50 (μM) Source
4-Fluorobenzyl EVT-2619690 BTK 0.015
3-Fluorobenzyl Target Compound Undisclosed Pending N/A
Propyl Linker JAK2 Inhibitor (33) JAK2 0.12

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c20-14-4-1-3-13(9-14)11-24-12-22-17-15(19(24)27)10-23-25(17)7-6-21-18(26)16-5-2-8-28-16/h1-5,8-10,12H,6-7,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKQNNSIIOIYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex chemical compound belonging to the pyrazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. The following sections will explore its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18FN5O4C_{22}H_{18}FN_{5}O_{4}, with a molecular weight of approximately 435.4 g/mol. It features a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H18FN5O4C_{22}H_{18}FN_{5}O_{4}
Molecular Weight435.4 g/mol
CAS Number922044-58-4

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridines have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively . Such inhibition is crucial as CDKs play a pivotal role in cell cycle regulation.

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrazolo-pyrimidines can inhibit cellular proliferation in various human cancer cell lines such as HeLa and A375 . These findings suggest that this compound could potentially be developed into an effective therapeutic agent against cancer.

Structure Activity Relationship (SAR)

The structural modifications on the pyrazolo-pyrimidine core significantly influence biological activity. For example, the introduction of a fluorobenzyl group has been shown to enhance the selectivity and potency of these compounds against specific kinases .

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound holds promise for various therapeutic applications:

  • Cancer Treatment : As an inhibitor of key kinases involved in tumor proliferation.
  • Anti-inflammatory Agents : Potential modulation of pathways involved in inflammation through kinase inhibition.
  • Neuroprotective Effects : Investigating its effects on neurodegenerative diseases by targeting specific signaling pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazolo[3,4-d]pyrimidinone Derivatives

Compound Name/Identifier Core Modifications Key Substituents Physicochemical Properties (e.g., MP, Mass) Reference
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide (Target) Pyrazolo[3,4-d]pyrimidinone 3-Fluorobenzyl (C5), ethyl-furan-2-carboxamide (C1) Not explicitly reported in evidence N/A
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-2-yl replacement of benzyl; sulfonamide substituent 5-Fluoro-3-(3-fluorophenyl)chromene, N-methylbenzenesulfonamide MP: 175–178°C; Mass: 589.1 (M⁺+1)
(4aR)-N-[2-(6-Cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-...pyrrolo[1,2-b]pyridazine-3-carboxamide Pyrrolo[1,2-b]pyridazine core (non-pyrazolo) Trifluoromethyl phenyl, morpholin-4-ylethoxy Not reported

Key Observations:

Core Flexibility vs. Activity: The target compound’s pyrazolo[3,4-d]pyrimidinone core is retained in Example 53 from , but the chromen-2-yl group replaces the benzyl moiety. This substitution likely alters kinase selectivity due to steric and electronic differences . In contrast, ’s pyrrolo[1,2-b]pyridazine derivatives (e.g., EP 4 374 877 A2) exhibit distinct heterocyclic frameworks, suggesting divergent biological targets .

Substituent Effects: The 3-fluorobenzyl group in the target compound may enhance lipophilicity and π-π stacking compared to the 5-fluoro-3-(3-fluorophenyl)chromene in ’s analog. The furan-2-carboxamide in the target compound contrasts with N-methylbenzenesulfonamide (). Sulfonamides often improve solubility but may increase metabolic liability compared to carboxamides .

Physicochemical Properties :

  • ’s analog (Mass: 589.1) is heavier than the target compound (estimated mass ~450–500), reflecting its chromene and sulfonamide groups. The higher melting point (175–178°C) suggests stronger crystalline packing due to sulfonamide hydrogen bonding .

Research Findings and Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones are established kinase inhibitors (e.g., JAK2, BTK). The target compound’s furan carboxamide may reduce off-target effects compared to bulkier substituents in analogs like those in .
  • Synthetic Feasibility : The ethyl-furan-2-carboxamide linker in the target compound simplifies synthesis relative to ’s morpholine-ethoxy groups, which require multi-step functionalization .
  • Conformational Analysis: Ring puckering in the pyrazolo[3,4-d]pyrimidinone core (as defined by Cremer-Pople coordinates) likely influences binding. The 3-fluorobenzyl group may stabilize a planar conformation, optimizing interactions with kinase hydrophobic pockets .

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